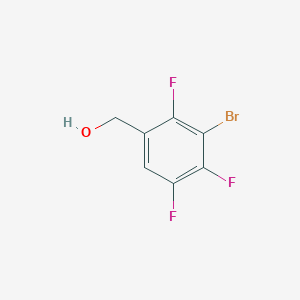

3-Bromo-2,4,5-trifluorobenzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2,4,5-trifluorobenzyl alcohol: is an organic compound with the molecular formula C7H4BrF3O It is a derivative of benzyl alcohol where the benzene ring is substituted with bromine and three fluorine atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5-trifluorobenzyl alcohol typically involves the bromination of 2,4,5-trifluorobenzyl alcohol. The process can be carried out by reacting 2,4,5-trifluorobenzyl alcohol with bromine in the presence of a suitable solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the product while minimizing the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Bromo-2,4,5-trifluorobenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 3-Bromo-2,4,5-trifluorobenzylamine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products:

Oxidation: 3-Bromo-2,4,5-trifluorobenzaldehyde or 3-Bromo-2,4,5-trifluorobenzoic acid.

Reduction: 3-Bromo-2,4,5-trifluorobenzylamine.

Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis:

3-Bromo-2,4,5-trifluorobenzyl alcohol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique halogenated structure allows it to participate in various chemical reactions that are essential for developing pharmaceuticals and agrochemicals. The presence of bromine and fluorine enhances its reactivity, making it suitable for creating derivatives with specific biological activities.

Synthetic Routes:

The synthesis of this compound typically involves bromination reactions using 2,4,5-trifluorobenzyl alcohol as a precursor. Common methods include the reaction with bromine in solvents like dichloromethane under controlled conditions. Advanced techniques such as continuous flow synthesis are also employed to enhance yield and purity during industrial production.

Biological Research

Potential Biological Activity:

Research indicates that compounds like this compound exhibit significant biological activities due to their structural characteristics. Studies have focused on understanding its interactions with various biomolecules, which is crucial for evaluating its potential as a drug candidate. The incorporation of fluorine atoms often leads to enhanced lipophilicity and metabolic stability, improving pharmacokinetic profiles .

Drug Development:

This compound is being explored as a building block for fluorinated drugs. The unique properties imparted by the trifluoromethyl groups can lead to improved efficacy and stability of pharmaceutical agents. Ongoing research aims to identify specific molecular targets and pathways influenced by this compound in biological systems.

Industrial Applications

Specialty Chemicals Production:

In addition to its use in pharmaceuticals, this compound finds applications in producing specialty chemicals and materials such as polymers and coatings. Its reactivity allows it to participate in polymerization processes and the development of advanced materials with tailored properties.

Agrochemical Development:

The compound has also been studied for its potential use in agrochemicals. Its unique chemical structure can enhance the efficacy of insecticides and other agricultural products by improving their interaction with biological systems .

Case Studies

-

Fluorinated Drug Development:

A study highlighted the use of this compound as a key intermediate in synthesizing novel drug candidates that exhibit enhanced metabolic stability due to the presence of fluorine atoms. This research demonstrated how structural modifications can lead to significant improvements in drug efficacy . -

Insecticidal Properties:

Research into halogenated benzyl alcohol derivatives revealed that compounds similar to this compound possess insecticidal properties. These studies focused on optimizing chemical structures to enhance biological activity against pests while minimizing environmental impact .

Mecanismo De Acción

The mechanism of action of 3-Bromo-2,4,5-trifluorobenzyl alcohol in biological systems involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological context.

Comparación Con Compuestos Similares

2,4,5-Trifluorobenzyl bromide: Similar in structure but lacks the hydroxyl group.

3-Bromo-2,4,5-trifluorobenzaldehyde: An oxidized form of the alcohol.

3-Bromo-2,4,5-trifluorobenzoic acid: Another oxidized derivative with a carboxyl group.

Uniqueness: 3-Bromo-2,4,5-trifluorobenzyl alcohol is unique due to the presence of both bromine and fluorine atoms on the benzene ring along with a hydroxyl group. This combination of functional groups provides distinct reactivity and properties, making it a versatile intermediate in various chemical syntheses .

Actividad Biológica

3-Bromo-2,4,5-trifluorobenzyl alcohol is an organic compound characterized by its unique halogenated structure, which contributes to its distinct biological activities. Understanding its interactions with biological systems is crucial for evaluating its potential therapeutic applications and safety profiles.

Chemical Structure and Properties

- Molecular Formula : C₇H₄BrF₃O

- Molecular Weight : 241.005 g/mol

- Functional Groups : Hydroxyl group (-OH), bromine atom, and three fluorine atoms.

The presence of halogen atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications, particularly in drug development and agrochemicals.

The biological activity of this compound is influenced by its ability to interact with various biomolecules. The halogen atoms can modify the compound's reactivity, allowing it to engage with enzymes and receptors in biological systems. This interaction can lead to inhibition or alteration of enzyme activity, potentially affecting metabolic pathways.

Biological Activity

Research has indicated that compounds similar to this compound exhibit significant biological activities:

- Anticancer Properties : Some studies suggest that halogenated benzyl alcohol derivatives can inhibit cancer cell proliferation. For instance, fluorinated compounds have shown enhanced cytotoxic effects against various cancer cell lines due to their ability to induce apoptosis and cell cycle arrest .

- Neuroprotective Effects : Research has explored the potential of such compounds in neurodegenerative diseases. For example, compounds exhibiting similar structural features have been shown to reduce axonal dystrophy and amyloid plaque deposition in models of tauopathy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Bromo-6-fluorobenzyl alcohol | Bromine and one fluorine | Used in synthesizing pyrethroid insecticides |

| 2,4-Difluorobenzyl alcohol | Two fluorines | Known for its use in pharmaceuticals |

| 2-Chloro-6-fluorobenzyl alcohol | Chlorine and one fluorine | Exhibits different biological activity |

| 2,3-Difluorobenzyl alcohol | Two fluorines | Important in agrochemical development |

The unique combination of three fluorine atoms and one bromine atom in this compound significantly alters its reactivity compared to these similar compounds .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that a related fluorinated compound effectively inhibited cell growth in human cancer cell lines by inducing apoptosis through mitochondrial pathways. The IC50 values indicated potent activity at sub-micromolar concentrations .

- Neuroprotective Studies : In a mouse model of tauopathy, a structurally similar compound showed promise by decreasing tau-induced neurodegeneration and improving cognitive function. These findings highlight the potential for developing neuroprotective agents based on halogenated benzyl alcohols .

- Insecticidal Properties : Research has indicated that certain derivatives exhibit significant insecticidal activity against agricultural pests. The incorporation of fluorine atoms enhances the effectiveness of these compounds as agrochemicals.

Propiedades

IUPAC Name |

(3-bromo-2,4,5-trifluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1,12H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJUTVTUBSSHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.